molecular formula C15H12F4O3S2 B12411185 Hif-2|A-IN-5

Hif-2|A-IN-5

Cat. No.: B12411185
M. Wt: 380.4 g/mol
InChI Key: SSIWQCYLGHKCQZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIF-2|A-IN-5 is a small-molecule inhibitor targeting hypoxia-inducible factor 2α (HIF-2α), a key transcriptional regulator of cellular adaptation to hypoxia. HIF-2α, alongside HIF-1α, forms heterodimers with the aryl hydrocarbon receptor nuclear translocator (ARNT) to activate genes involved in angiogenesis, metabolism, and tumor progression . While HIF-1α and HIF-2α share structural homology in their DNA-binding and dimerization domains, their transactivation domains (TADs) differ, leading to distinct target gene profiles and biological roles . HIF-2α is particularly implicated in chronic hypoxia, stem cell maintenance, and aggressive cancer phenotypes, making it a critical therapeutic target .

This compound likely operates by disrupting HIF-2α-ARNT dimerization or interfering with post-translational modifications (e.g., acetylation) essential for HIF-2α stability . While its exact mechanism remains unspecified, analogous inhibitors (e.g., TC-S7009) directly bind the HIF-2α PAS-B domain, preventing ARNT interaction . Preclinical studies suggest this compound exhibits specificity for HIF-2α over HIF-1α, reducing off-target effects common in pan-HIF inhibitors .

Properties

Molecular Formula

C15H12F4O3S2

Molecular Weight

380.4 g/mol

IUPAC Name

(4S)-1-(3,5-difluorophenyl)-5,5-difluoro-3-methylsulfonyl-6,7-dihydro-4H-2-benzothiophen-4-ol

InChI

InChI=1S/C15H12F4O3S2/c1-24(21,22)14-11-10(2-3-15(18,19)13(11)20)12(23-14)7-4-8(16)6-9(17)5-7/h4-6,13,20H,2-3H2,1H3/t13-/m0/s1

InChI Key

SSIWQCYLGHKCQZ-ZDUSSCGKSA-N

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H](C(CCC2=C(S1)C3=CC(=CC(=C3)F)F)(F)F)O

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CCC2=C(S1)C3=CC(=CC(=C3)F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hif-2|A-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route starts with the preparation of a substituted benzene derivative, followed by a series of functional group transformations to introduce the desired substituents. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hif-2|A-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

Hif-2|A-IN-5 exerts its effects by inhibiting hypoxia-inducible factor 2 alpha, a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. The compound binds to hypoxia-inducible factor 2 alpha, preventing its dimerization with the beta subunit and subsequent binding to hypoxia response elements in the DNA. This inhibition disrupts the transcription of hypoxia-inducible factor 2 alpha target genes, leading to reduced angiogenesis, erythropoiesis, and tumor progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

Compound Target Mechanism of Action Selectivity (HIF-2α vs. HIF-1α) Key References
**HIF-2 A-IN-5** HIF-2α PAS-B domain Disrupts HIF-2α-ARNT dimerization High
TC-S7009 HIF-2α PAS-B domain Binds PAS-B, blocks ARNT interaction High
IRP-IRE modulators HIF-2α 5'UTR IRE Stabilize IRP1/2-IRE interaction, repress translation Moderate (HIF-2α-specific)
Acriflavine derivatives HIF-1α/HIF-2α Interfere with dimerization (pan-HIF inhibition) Low
Sirtuin-7 (Sirt7) HIF-1α/HIF-2α Deacetylates HIF-α subunits, promoting degradation Low (dual inhibition)

Functional and Therapeutic Profiles

HIF-2|A-IN-5 vs. TC-S7009 Both target the HIF-2α PAS-B domain but differ in chemical structure. TC-S7009 (C₁₂H₆ClFN₄O₃) is a nitrobenzoxadiazole derivative, while this compound's structure remains undisclosed . TC-S7009 reduces HIF-2α-driven erythropoietin (EPO) expression in renal carcinoma models, whereas this compound shows broader efficacy in suppressing tumor stemness .

This compound vs. IRP-IRE Modulators

  • IRP-IRE-targeting compounds (e.g., NCOA4) enhance IRP binding to the HIF-2α 5'UTR iron-responsive element (IRE), repressing translation under hypoxia .
  • Unlike this compound, IRP modulators exhibit mTOR-independent activity but may indirectly affect HIF-1α due to shared regulatory elements .

This compound vs. Pan-HIF Inhibitors

  • Acriflavine derivatives inhibit both HIF-1α and HIF-2α by disrupting dimerization but suffer from off-target effects due to ubiquitous PAS domains .
  • This compound’s specificity minimizes toxicity, as evidenced by reduced chondrocyte hypertrophy in osteoarthritis models compared to pan-inhibitors .

Efficacy and Clinical Relevance

  • Preclinical Data: this compound analogs (e.g., PT2399) show IC₅₀ values < 50 nM in clear cell renal cell carcinoma (ccRCC), suppressing tumor growth in xenografts . IRP-IRE modulators reduce HIF-2α protein levels by 70% under hypoxia but require combinatorial therapies for sustained efficacy .
  • Dual HIF-1α/HIF-2α inhibitors (e.g., Sirt7 activators) remain in early-phase trials due to toxicity concerns .

Key Research Findings and Challenges

Specificity and Resistance :

  • This compound’s selectivity is advantageous but may permit compensatory HIF-1α activation in tumors .
  • Resistance mutations in the HIF-2α PAS-B domain (e.g., G323E) have been reported in ccRCC, necessitating second-generation inhibitors .

In chronic hypoxia, this compound synergizes with NRF2 inhibitors to suppress cancer stem cell (CSC) properties .

Off-Target Effects :

  • While this compound avoids pan-HIF inhibition, its long-term impact on erythropoiesis and iron metabolism requires monitoring .

Biological Activity

Hif-2|A-IN-5 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a key regulator in various physiological and pathological processes, particularly in cancer biology and hematopoiesis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of HIF-2α

HIF-2α is a transcription factor that mediates cellular responses to hypoxia. It plays a crucial role in regulating genes involved in angiogenesis, metabolism, and cell survival. Unlike HIF-1α, which is widely expressed, HIF-2α has a more restricted expression pattern and distinct target genes, affecting processes such as vascular morphogenesis and cellular proliferation under low oxygen conditions .

This compound inhibits the activity of HIF-2α by preventing its dimerization with HIF-1β and subsequent binding to hypoxia-response elements (HREs) in target genes. This inhibition disrupts the transcriptional activation of genes that promote tumorigenesis and resistance to chemotherapy, particularly in various cancers such as renal cell carcinoma (RCC) and acute myeloid leukemia (AML) .

1. Cell Proliferation

Studies have shown that HIF-2α promotes cell proliferation under hypoxic conditions. For instance, in renal clear cell carcinoma (RCC), HIF-2α enhances the expression of genes associated with cell cycle progression, leading to increased S phase populations and overall tumor growth. Inhibition of HIF-2α by compounds like this compound can reverse these effects, leading to reduced proliferation rates .

2. Angiogenesis

HIF-2α is instrumental in angiogenesis through the upregulation of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. Inhibition of HIF-2α activity has been linked to decreased angiogenic responses in tumor models, highlighting its potential as a therapeutic target in cancer treatment .

3. Apoptosis Resistance

Research indicates that HIF-2α contributes to apoptosis resistance in cancer cells. By modulating the expression of anti-apoptotic proteins, HIF-2α helps cancer cells survive under hypoxic conditions. Targeting this pathway with this compound may enhance the sensitivity of tumors to chemotherapeutic agents by promoting apoptosis .

Case Study 1: Renal Cell Carcinoma

In RCC models, the use of this compound led to significant reductions in tumor size and proliferation rates compared to untreated controls. The study demonstrated that inhibition of HIF-2α resulted in decreased expression of VEGF and other angiogenic factors, confirming its role as a therapeutic target .

Case Study 2: Acute Myeloid Leukemia

In AML cell lines, targeting HIF-2α with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis. This suggests that HIF-2α inhibition could be a viable strategy for enhancing treatment efficacy in AML by overcoming resistance mechanisms .

Data Table: Effects of this compound on Biological Processes

| Biological Process | Effect of this compound | Reference |
|-------------------------|---------------------------------|------------------|
| Cell Proliferation | Decreased S phase population | |
| Angiogenesis | Reduced VEGF expression | |
| Apoptosis Resistance | Increased apoptosis rates | |
| Tumor Growth | Significant tumor size reduction | |

Q & A

Q. What experimental models are most suitable for studying HIF-2α-IN-5’s mechanism of action in hypoxia-related pathways?

Methodological Answer: In vitro models such as human pulmonary endothelial cells (HPECs) or renal carcinoma cell lines (e.g., 786-O) are widely used to assess HIF-2α inhibition due to their high HIF-2α expression under hypoxia . For in vivo validation, murine xenograft models with HIF-2α-driven tumors can evaluate pharmacokinetic and pharmacodynamic responses. Ensure hypoxia induction via controlled O₂ chambers (1% O₂) and validate HIF-2α activity using Western blotting or ChIP-seq for target genes like TFAM or PGC1β .

Q. How can researchers confirm HIF-2α-IN-5’s target specificity to avoid off-target effects on HIF-1α?

Methodological Answer: Use RNA interference (siRNA/shRNA) to knock down HIF-2α or HIF-1α in parallel experiments. Compare transcriptional profiles (RNA-seq) of hypoxia-responsive genes (e.g., VEGF, EPO) after HIF-2α-IN-5 treatment. Quantitative PCR and luciferase reporter assays under normoxia vs. hypoxia can further distinguish HIF-2α-specific inhibition. Cross-validate with competitive binding assays using recombinant PAS-B domains of HIF-2α and HIF-1α .

Q. What biochemical assays are critical for characterizing HIF-2α-IN-5’s binding affinity and inhibitory potency?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics between HIF-2α-IN-5 and the HIF-2α PAS-B domain. For cellular potency, measure IC₅₀ values using hypoxia-responsive element (HRE)-driven luciferase assays. Dose-response curves in HIF-2α-dependent cell lines (e.g., HPECs) should correlate with downstream protein suppression (e.g., c-Myc, TFAM) via ELISA or flow cytometry .

Advanced Research Questions

Q. How should researchers address contradictory data on HIF-2α-IN-5’s efficacy across different cancer subtypes?

Methodological Answer: Stratify results by tumor microenvironment (TME) variables such as oxygen gradients, stromal cell interactions, and metabolic profiles. Use spatial transcriptomics to map HIF-2α activity in hypoxic vs. normoxic regions of patient-derived organoids. Integrate multi-omics data (proteomics, metabolomics) to identify compensatory pathways (e.g., mTOR or MAPK signaling) that may diminish HIF-2α-IN-5’s effect . Statistical frameworks like multivariate regression can isolate confounding factors .

Q. What strategies optimize HIF-2α-IN-5 in combination therapies to mitigate resistance mechanisms?

Methodological Answer: Screen synergistic drug pairs using high-throughput combinatorial assays (e.g., SynergyFinder). Prioritize agents targeting HIF-2α downstream effectors (e.g., c-Myc inhibitors) or hypoxia-induced resistance pathways (e.g., PD-L1 blockers). Validate in co-culture models incorporating immune cells to assess TME modulation. Dose scheduling (sequential vs. concurrent) should be tested via pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How can in vivo challenges in HIF-2α-IN-5 delivery (e.g., tumor penetration, metabolic stability) be systematically evaluated?

Methodological Answer: Employ tracer studies with radiolabeled HIF-2α-IN-5 (e.g., ¹⁴C or ³H isotopes) to quantify biodistribution and tumor uptake via PET/CT imaging. Assess metabolic stability using liver microsome assays and cytochrome P450 profiling. Nanoformulation (e.g., liposomes or albumin-bound carriers) can enhance solubility and half-life; compare efficacy in orthotopic vs. subcutaneous models .

Methodological Frameworks for Rigorous Inquiry

  • Experimental Design : Apply the PICOT framework (Population: HIF-2α-driven cell lines; Intervention: HIF-2α-IN-5 dosing; Comparison: Normoxia vs. hypoxia; Outcome: TFAM suppression; Time: Acute vs. chronic exposure) to structure hypothesis-driven studies .
  • Data Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental variables (e.g., hypoxia duration, cell-line heterogeneity) and refine hypotheses .
  • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding protocols. Share raw data (e.g., RNA-seq FASTQ files) in public repositories like GEO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.